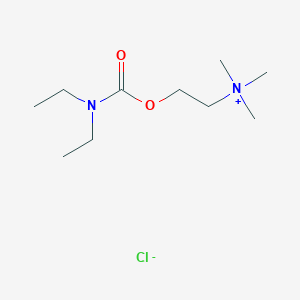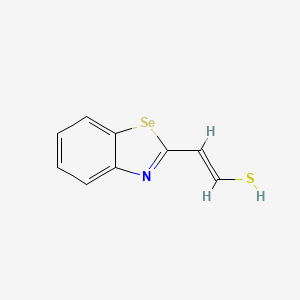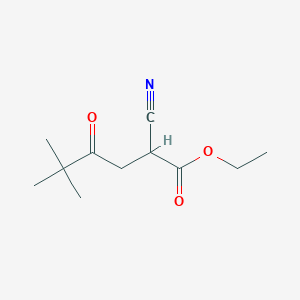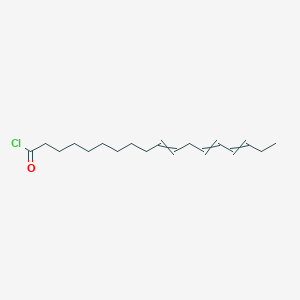
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quaternary ammonium center and a diethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride typically involves the reaction of trimethylamine with diethylaminoethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport.
Industry: The compound is used in the formulation of cleaning agents and disinfectants.
Wirkmechanismus
The mechanism of action of Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride involves its interaction with cell membranes. The quaternary ammonium center disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it an effective antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethanol: A tertiary alkanolamine used in the preparation of quaternary ammonium salts.
N,N-Diethylethanolamine: Another tertiary amine with similar applications in organic synthesis.
Uniqueness
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride stands out due to its quaternary ammonium structure, which imparts unique physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial activity are particularly noteworthy.
Eigenschaften
CAS-Nummer |
63951-47-3 |
|---|---|
Molekularformel |
C10H23ClN2O2 |
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
2-(diethylcarbamoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H23N2O2.ClH/c1-6-11(7-2)10(13)14-9-8-12(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SZRKKAQIDOFZHV-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=O)OCC[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)
![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)

![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)




![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
